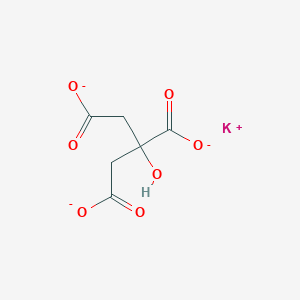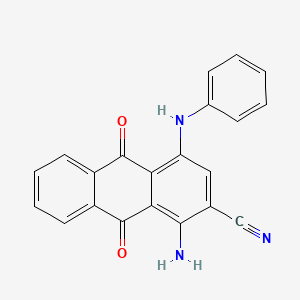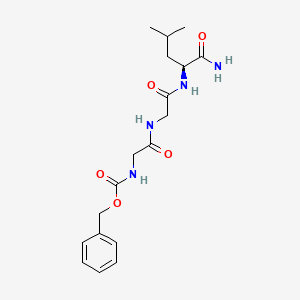
3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Phenylcyclohexyl)-3-azaspiro(55)undecane hydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride typically involves multiple steps, starting with the preparation of the core spirocyclic structure. The process often includes the following steps:
Formation of the Spirocyclic Core: This involves the reaction of a cyclohexanone derivative with a suitable amine under acidic conditions to form the spirocyclic intermediate.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spirocyclic nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to certain receptors in the body, modulating their activity and leading to various physiological effects.
Inhibit Enzymes: The compound may inhibit specific enzymes, affecting metabolic pathways and cellular functions.
Alter Membrane Properties: It can interact with cell membranes, altering their properties and affecting cell signaling and transport processes.
Comparison with Similar Compounds
3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride is unique due to its spirocyclic structure and the presence of both a phenyl group and a cyclohexyl group. Similar compounds include:
2-(1-Phenylcyclohexyl)-2-azaspiro(5.5)undecane: Similar structure but with different positioning of the phenyl group.
3-Cyclohexyl-1,5-dioxaspiro(5.5)undecane-2,4-dione: Contains a dioxaspiro structure instead of an azaspiro structure.
1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazolone ring instead of a spirocyclic structure.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
21602-65-3 |
|---|---|
Molecular Formula |
C22H34ClN |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
3-(1-phenylcyclohexyl)-3-azoniaspiro[5.5]undecane;chloride |
InChI |
InChI=1S/C22H33N.ClH/c1-4-10-20(11-5-1)22(14-8-3-9-15-22)23-18-16-21(17-19-23)12-6-2-7-13-21;/h1,4-5,10-11H,2-3,6-9,12-19H2;1H |
InChI Key |
UQDVOSQWAYRKDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC[NH+](CC2)C3(CCCCC3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)


![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)





